molecular formula C6H12O12P2.Ba B1149734 Barium--1,6-di-O-phosphonohex-2-ulofuranose (1/1) CAS No. 103213-43-0

Barium--1,6-di-O-phosphonohex-2-ulofuranose (1/1)

Cat. No.: B1149734
CAS No.: 103213-43-0
M. Wt: 475.427
InChI Key:
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Description

Barium–1,6-di-O-phosphonohex-2-ulofuranose (1/1): is a chemical compound with the molecular formula C6H12O12P2.Ba and a molecular weight of 475.427. This compound is a derivative of hexose sugars, specifically a phospho sugar, and is characterized by the presence of barium and phosphonohexulose groups .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Barium–1,6-di-O-phosphonohex-2-ulofuranose involves the phosphorylation of hexose sugars. The reaction typically requires the use of phosphorylating agents such as phosphoric acid or its derivatives under controlled conditions to ensure the selective phosphorylation at the 1 and 6 positions of the hexose molecule .

Industrial Production Methods: Industrial production of this compound may involve large-scale phosphorylation reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: Barium–1,6-di-O-phosphonohex-2-ulofuranose undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the phosphonohexulose groups to hydroxyl groups.

    Substitution: The phosphono groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted phosphonohexulose derivatives.

Scientific Research Applications

Barium–1,6-di-O-phosphonohex-2-ulofuranose has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Studied for its potential role in metabolic pathways involving phospho sugars.

    Medicine: Investigated for its potential therapeutic applications due to its unique chemical properties.

    Industry: Utilized in the production of specialized chemicals and materials

Mechanism of Action

The mechanism of action of Barium–1,6-di-O-phosphonohex-2-ulofuranose involves its interaction with specific molecular targets and pathways. The compound’s phosphono groups can participate in phosphorylation reactions, influencing various biochemical processes. The barium ion may also play a role in stabilizing the compound and facilitating its interactions with other molecules .

Comparison with Similar Compounds

    1,6-Di-O-phosphonohex-2-ulofuranose: A similar compound without the barium ion, with similar chemical properties and applications.

    α-D-Fructofuranose 1,6-diphosphate: Another phospho sugar with similar structural features but different biological roles.

Uniqueness: Barium–1,6-di-O-phosphonohex-2-ulofuranose is unique due to the presence of the barium ion, which imparts distinct chemical and physical properties compared to other phospho sugars. This uniqueness makes it valuable for specific applications in research and industry .

Properties

InChI

InChI=1S/C6H14O12P2.Ba/c7-4-3(1-16-19(10,11)12)18-6(9,5(4)8)2-17-20(13,14)15;/h3-5,7-9H,1-2H2,(H2,10,11,12)(H2,13,14,15);
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQAAQLWVAWRBGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(O1)(COP(=O)(O)O)O)O)O)OP(=O)(O)O.[Ba]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14BaO12P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00746638
Record name Barium--1,6-di-O-phosphonohex-2-ulofuranose (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00746638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

477.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103213-43-0
Record name Barium--1,6-di-O-phosphonohex-2-ulofuranose (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00746638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-Fructose 1,6-bisphosphate barium salt
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